molecular formula C7H14N2 B2648973 5-(Dimethylamino)pentanenitrile CAS No. 3209-45-8

5-(Dimethylamino)pentanenitrile

Cat. No. B2648973
CAS RN: 3209-45-8
M. Wt: 126.203
InChI Key: XUNJHMIOVRBSAV-UHFFFAOYSA-N
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Description

5-(Dimethylamino)pentanenitrile is a chemical compound with the CAS Number: 3209-45-8 and a molecular weight of 126.2 . It is a colorless to yellow liquid and contains a total of 22 bonds; 8 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 triple bond(s), 1 tertiary amine(s) (aliphatic), and 1 nitrile(s) (aliphatic) .


Synthesis Analysis

The synthesis of 5-(Dimethylamino)pentanenitrile involves several methods . One of the methods involves the reaction in tetrahydrofuran and water for 2 hours under heating conditions .


Molecular Structure Analysis

The molecular structure of 5-(Dimethylamino)pentanenitrile contains a total of 23 atoms; 14 Hydrogen atom(s), 7 Carbon atom(s), and 2 Nitrogen atom(s) . It also contains 1 tertiary amine(s) (aliphatic), and 1 nitrile(s) (aliphatic) .


Physical And Chemical Properties Analysis

5-(Dimethylamino)pentanenitrile is a colorless to yellow liquid . It has a molecular weight of 126.2 . The storage temperature is +4C .

Scientific Research Applications

Electrochemical Studies and Complex Formation

5-(Dimethylamino)pentanenitrile derivatives have been synthesized and utilized in various research applications, including the formation of novel compounds and electrochemical studies. For instance, novel titanium phthalocyanines bearing dimethylamino substituents have been synthesized, demonstrating the ability of 5-(Dimethylamino)pentanenitrile derivatives to participate in complex formation and electrochemical reactions. These compounds were studied using cyclic voltammetry and square wave voltammetry techniques, revealing their electropolymerization properties during oxidation reactions (Bıyıklıoğlu, 2014).

Membrane Fabrication

5-(Dimethylamino)pentanenitrile derivatives have also found applications in the fabrication of microporous poly(vinylidene fluoride) hollow fiber membranes. Utilizing these derivatives as part of the solvent system facilitated the creation of membranes with desirable properties like high water permeability and the formation of β-polymorphs, showcasing the versatility of 5-(Dimethylamino)pentanenitrile in materials science (Hassankiadeh et al., 2015).

Inhibitors of Nitric Oxide Synthases

In the pharmaceutical field, derivatives of 5-(Dimethylamino)pentanenitrile have been investigated as inhibitors of nitric oxide synthases, with specific focus on designing compounds for better inhibition potency. These studies have contributed to understanding the molecular interactions and potential therapeutic applications of these compounds (Ulhaq et al., 1998).

Catalysis and Organic Synthesis

Moreover, 5-(Dimethylamino)pentanenitrile derivatives have been involved in catalytic processes and organic synthesis. For example, they have been used in the synthesis of complex organic molecules, demonstrating their utility in constructing compounds with potential applications in materials science and drug discovery (Romero et al., 2012).

Safety And Hazards

The safety data sheet for 5-(Dimethylamino)pentanenitrile suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

5-(dimethylamino)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9(2)7-5-3-4-6-8/h3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNJHMIOVRBSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)pentanenitrile

Synthesis routes and methods

Procedure details

A mixture of dimethylamine (4 mL, 40% in water) and 5-bromo-pentanenitrile (2.3 mL, 20 mmol) is stirred for 24 h. The resulting reaction mixture is diluted with sodium hydroxide solution (10 mL, 5M) and extracted with ether. The ether extract is dried over K2CO3 and concentrated under reduced pressure to give an oil (1.5 g) which is used without further purification.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name

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